1-ethyl-3-methyl-1H-pyrazol-4-amine
Overview
Description
“1-ethyl-3-methyl-1H-pyrazol-4-amine” is a chemical compound with the empirical formula C6H13Cl2N3 . It is provided to early discovery researchers as part of a collection of unique chemicals . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of pyrazole derivatives has been studied extensively. For instance, a study reported the successful synthesis of hydrazine-coupled pyrazoles, which were evaluated for their antileishmanial and antimalarial activities . Another study discussed the cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol, which provides two difficultly separable regioisomeric pyrazoles .
Molecular Structure Analysis
The molecular weight of “this compound” is 198.09 . The SMILES string representation of the molecule is Cl.Cl.CCn1cc(N)c©n1 .
Chemical Reactions Analysis
There are several studies discussing the chemical reactions involving pyrazole derivatives. For example, a study reported a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes to provide pyrazoles . Another study discussed a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones to provide a broad range of pyrazole derivatives .
Scientific Research Applications
Synthesis and Chemical Reactivity
Facile Synthesis of Pyrazolo[3,4-b]pyridine Derivatives : Ghaedi et al. (2015) demonstrated an efficient method to synthesize novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. This process yields new N-fused heterocyclic products with good to excellent efficiency, showcasing the potential for creating complex molecules from simple pyrazole-based building blocks Ghaedi et al., 2015.
Biological Activity
Identification of Antitumor and Antimicrobial Compounds : Titi et al. (2020) explored the synthesis and characterization of pyrazole derivatives, revealing their significant antitumor, antifungal, and antibacterial activities. This highlights the potential use of pyrazole-based compounds in developing new therapeutic agents Titi et al., 2020.
Catalysis
Palladium-Catalyzed Asymmetric Allylic Amination : A study by Togni et al. (1996) on the use of chiral ferrocenyl pyrazole ligands in palladium-catalyzed asymmetric allylic amination demonstrated the steric control of η3-allyl configuration and site-selective nucleophilic attack. This research offers insights into the design of enantioselective catalysts for organic synthesis Togni et al., 1996.
Antimicrobial and Antioxidant Properties
New Diazo Dyes with Antimicrobial and Radical Scavenging Activities : The synthesis and characterization of new diazo dyes derived from Pyrazolo[1,5-a]pyrimidine by Şener et al. (2017) revealed their antimicrobial properties against various bacteria and fungi, as well as excellent antioxidant activities. These findings suggest the utility of pyrazole derivatives in developing bioactive materials with potential applications in biotechnology and medicine Şener et al., 2017.
Material Science
Aluminum and Zinc Complexes for Polymerization : Research by Lian et al. (2007) on aluminum and zinc complexes based on amino-bis(pyrazolyl) ligands has shown their effectiveness in the polymerization of methyl methacrylate (MMA) and lactide, pointing towards applications in materials science for creating new polymeric materials Lian et al., 2007.
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been known to exhibit diverse pharmacological effects, including antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Pyrazole derivatives have been reported to have significant effects on various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects .
Properties
IUPAC Name |
1-ethyl-3-methylpyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-3-9-4-6(7)5(2)8-9/h4H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEDVSWPSZQPQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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